2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C17H16N6O4 and its molecular weight is 368.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis : The compound has been synthesized through reactions involving 7,8-diamino-1,3-dimethylxanthine with diketones like glyoxal and diacetyl in acetic acid, highlighting a method for creating various [1,2,4]triazino[3,2-f]purines (Ueda, Adachi, Nagai, Sakakibara, & Murata, 1988).
Reactions with Acetylacetate : Studies have explored reactions involving ethyl acetoacetate and diamino-3,4 oxo-5 dihydro-4,5 triazines-1,2,4, leading to the creation of various bicyclic products (Lavergne, Viallefont, & Daunis, 1975).
Biological Activities and Applications
Antitumor and Vascular Relaxing Effects : Novel heterocycles in this family have been synthesized and examined for biological activities. Some compounds showed activity against P 388 leukemia, although they did not demonstrate potent vascular relaxing effects (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Larvicidal and Antimicrobial Activities : Certain novel triazinone derivatives have been studied for their larvicidal and antimicrobial properties, suggesting potential applications in pest control and microbial infection management (Kumara et al., 2015).
Antifungal Activity : Synthesized compounds like 4-substituted-3,7-dimethyl-pyrazolo[3,4-e][1,2,4]triazine have been reported for their antifungal activities, indicating potential use in combating fungal infections (Tewari, Mishra, Verma, & Mishra, 2002).
Antimicrobial Activity of Fused 1,2,4-Triazines : Compounds synthesized from 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol have shown promising antimicrobial activity (Ali, Al Harthi, Saad, & Amin, 2016).
Synthesis of Novel Planar Blatter Radicals : Functional 2-phenyl-3H-[1,2,4]triazino[5,6,1-kl]phenoxazin-3-yl radicals have been synthesized, which could have implications in material science and pharmaceuticals (Bartos, Anand, Pietrzak, & Kaszyński, 2019).
In Vitro Anticoronavirus and Antitumoral Activity : Certain derivatives have shown promising in vitro anticoronavirus and antitumoral activity, suggesting their potential in treating viral infections and cancer (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Mechanism of Action
Target of Action
AKOS015862312, also known as ivonescimab , is a novel first-in-class bispecific antibody that targets PD-1 and VEGF . PD-1 and VEGF are frequently upregulated and co-expressed in solid tumors .
Mode of Action
Ivonescimab is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It displays strong binding activity to human PD-1 and VEGF alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects .
Biochemical Pathways
The compound’s action affects the PD-1/VEGF signaling pathways . In the presence of VEGF, ivonescimab forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity (K D) of ivonescimab to PD-1 . This results in reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation in-vitro .
Result of Action
Ivonescimab treatment demonstrated statistically significant dose-dependent antitumor response in hPBMC-humanized murine HCC827 and U87MG tumor models . The enhanced PD-1 blockade bioactivity of ivonescimab with VEGF was evaluated in hPBMC and engineered cell-line co-culture/luciferase-reporter cell assays .
Action Environment
Factors such as the tumor microenvironment, the presence of vegf, and the expression of pd-1 on t cells are likely to play significant roles .
: [source] : [source]
Properties
IUPAC Name |
2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-20-14-13(15(26)21(2)17(20)27)22-8-11(10-6-4-3-5-7-10)19-23(9-12(24)25)16(22)18-14/h3-7H,8-9H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXPPJOTYVDDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.